N-(4-butylphenyl)-2-iodobenzamide
Description
N-(4-Butylphenyl)-2-iodobenzamide is a benzamide derivative featuring a 2-iodophenyl core linked to a 4-butylphenyl substituent via an amide bond.
Properties
Molecular Formula |
C17H18INO |
|---|---|
Molecular Weight |
379.23 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C17H18INO/c1-2-3-6-13-9-11-14(12-10-13)19-17(20)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3,(H,19,20) |
InChI Key |
QHSCDHGYYSDKNB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
Iodobenzamide derivatives exhibit diverse biological activities depending on substituents. Key analogs include:
Key Findings :
- BZA2 demonstrates superior melanoma specificity due to its diethylaminoethyl group, which enhances interaction with melanin or sigma receptors .
- N-(4-Hydroxyphenyl)-2-iodobenzamide shows reduced tumor uptake compared to alkyl-substituted analogs, emphasizing the role of lipophilicity in biodistribution .
- Sigma receptor-targeted analogs (e.g., benzylpiperidinyl derivatives) highlight the importance of substituent bulk and charge in receptor binding .
Physicochemical Properties
- Lipophilicity : The butyl group in N-(4-butylphenyl)-2-iodobenzamide increases logP compared to ethyl (logP ~4.09 vs. ~3.5 estimated) and hydroxyphenyl (logP ~2.5) analogs, favoring passive diffusion across cell membranes .
- Melting Points : Alkyl-substituted iodobenzamides (e.g., butyl, ethyl) typically exhibit higher melting points (190–205°C) than polar derivatives (e.g., hydroxyphenyl: ~160°C), reflecting stronger intermolecular forces .
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